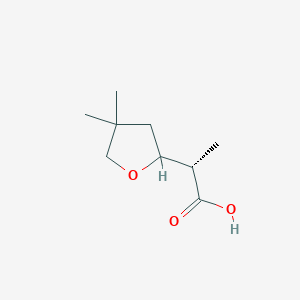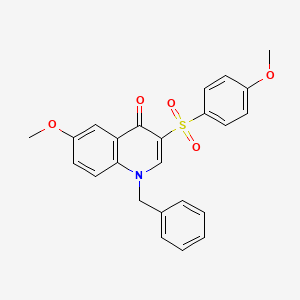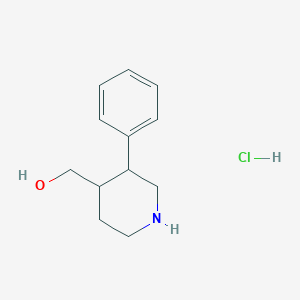
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide, also known as ACPA, is a synthetic compound that is commonly used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a critical role in regulating various physiological processes, including pain, inflammation, and mood. ACPA is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system.
Wirkmechanismus
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Upon binding to the CB1 receptor, this compound induces a conformational change that activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. These signaling pathways ultimately lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. It has also been implicated in the regulation of appetite, memory, and anxiety. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and investigate its downstream signaling pathways without affecting other receptors or signaling pathways. However, one of the main limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of immune function and inflammation. This compound has been shown to have anti-inflammatory effects in various animal models, and further research is needed to investigate its potential therapeutic applications in inflammatory diseases. Another area of interest is the development of novel compounds that selectively target the CB1 receptor and have improved pharmacokinetic properties. These compounds could have potential applications in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromoaniline with cyclohexanone to form 4-acetamidocyclohexanone. This intermediate is then converted to this compound by reacting it with methyl propiolate in the presence of a base such as potassium carbonate. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is commonly used as a tool compound to selectively activate the CB1 receptor and investigate its downstream signaling pathways. This compound has been shown to have a range of effects on the central nervous system, including analgesia, hypothermia, and locomotor suppression. It has also been implicated in the regulation of appetite, memory, and anxiety.
Eigenschaften
IUPAC Name |
N-(4-acetamidocyclohexyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-12(16)14(3)11-7-5-10(6-8-11)13-9(2)15/h4,10-11H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJKDDOFQHYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)



![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

